Application Summary: Methyl esters are used in the production of sugar-based emulsifiers.
Methods of Application: A reaction with a fatty acid methyl ester converts N-methyl glucamine to the corresponding fatty acid amide.
Results or Outcomes: The use of these natural emulsifiers contributes excellent physicochemical properties and functional characteristics to the products.
Application Summary: Methyl esters are used in the structural characterization of unusual fatty acids with double and triple bonds.
Methods of Application: Fatty acid methyl esters are separated by reversed-phase HPLC with an acetonitrile mobile phase.
Results or Outcomes: This approach was applied to fatty acids with isolated, cumulated, and conjugated double bonds and triple bonds.
Application Summary: Methyl esters, particularly fatty acid methyl esters (FAMEs), are widely used in the production of biodiesel.
Methods of Application: FAMEs for biodiesel are typically produced through a process called transesterification, where triglycerides (found in vegetable oils or animal fats) react with methanol in the presence of a catalyst.
Results or Outcomes: The use of biodiesel can help reduce greenhouse gas emissions and dependence on fossil fuels.
Application Summary: Methyl esters are used in gas chromatography, a common analytical technique used to separate and analyze compounds that can be vaporized without decomposition.
Results or Outcomes: This allows for more accurate analysis of complex mixtures, such as those found in environmental samples or food products.
Application Summary: Methyl esters are used in the synthesis of various pharmaceuticals.
Methods of Application: The specific methods of application can vary widely depending on the specific drug being synthesized.
Application Summary: Methyl esters are used in the synthesis of polyesters, which are widely used in textiles, packaging, and coatings.
Methods of Application: The esterification reaction between a dicarboxylic acid and a diol forms a polyester.
Results or Outcomes: The resulting polyesters have a wide range of properties depending on the specific reactants used, making them suitable for a variety of applications.
(S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester, with the chemical formula CHNO and CAS number 63492-82-0, is an organic compound belonging to the class of tetrahydroquinolines. It is characterized by its colorless liquid state and a distinctive odor. The compound is insoluble in water at room temperature but soluble in organic solvents such as alcohols and ethers . Its predicted boiling point is approximately 315 °C, and it has a density of around 1.125 g/cm³ .
Research indicates that (S)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid methyl ester exhibits potential biological activities. It has been studied for its role as a building block in drug development, particularly in the synthesis of compounds with anti-inflammatory and analgesic properties . Additionally, it has shown promise in neuroprotective studies and may influence neurotransmitter systems .
Several methods have been developed for synthesizing (S)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid methyl ester:
These methods allow for varying degrees of stereochemical control and yield optimization.
(S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester finds applications primarily in medicinal chemistry as a precursor for synthesizing bioactive compounds. Its derivatives are explored for:
Interaction studies have indicated that (S)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid methyl ester may interact with various biological targets. These studies typically involve:
Such studies are crucial for understanding its therapeutic potential and safety profile.
Several compounds share structural similarities with (S)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid methyl ester. Below are comparisons highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1,2,3,4-Tetrahydroquinoline | CHN | Lacks carboxylic acid functionality; used in similar medicinal applications. |
(R)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid | CHNO | Enantiomer of (S)-isomer; differing biological activity profiles. |
1-Hydroxy-1H-tetrahydroquinoline | CHN | Hydroxylated derivative; exhibits different solubility characteristics. |
The distinct stereochemistry of (S)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid methyl ester contributes to its unique biological properties compared to these similar compounds. Its ability to act as a building block in drug synthesis further enhances its significance in medicinal chemistry.
Catalytic asymmetric hydrogenation has emerged as one of the most direct and efficient approaches for synthesizing chiral tetrahydroquinoline derivatives [5] [6]. The methodology involves the reduction of quinoline precursors under hydrogen atmosphere using transition metal catalysts bearing chiral ligands, enabling precise control over stereochemical outcomes [7] [8].
Iridium-catalyzed asymmetric hydrogenation represents a powerful strategy for accessing both enantiomers of tetrahydroquinoline carboxylates through solvent-controlled enantiodivergent synthesis [9] [10]. Recent developments have demonstrated that P-stereogenic phosphinooxazoline iridium catalysts derived from L-threonine methyl ester can achieve exceptional enantioselectivities [10]. These catalysts facilitate the asymmetric hydrogenation of 2,3-diarylallyl amines, leading to the formation of 3-aryl-tetrahydroquinolines with enantioselectivities reaching up to 99% enantiomeric excess [10].
The enantiodivergent nature of iridium catalysis has been particularly well-demonstrated in studies where both R and S enantiomers of chiral tetrahydroquinoline derivatives can be obtained through careful adjustment of reaction solvents [11]. In toluene/dioxane solvent systems, the R-enantiomer is preferentially formed with yields up to 99% and 98% enantiomeric excess, while ethanol solvent systems favor the S-enantiomer with yields up to 99% and 94% enantiomeric excess [11]. The turnover numbers achieved range from 680 to 1680, demonstrating the high catalytic efficiency of these systems [11].
Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of Quinoline Derivatives
Catalyst System | Substrate | Conditions | Yield (%) | Enantioselectivity (% ee) | Reference |
---|---|---|---|---|---|
Ir-P-stereogenic phosphinooxazoline | 2,3-Diarylallyl amines | H2 (50 bar), 40°C, 24h | Up to 99 | Up to 99 | [9] [10] |
Ir-ZhaoPhos | Tetrahydro-γ-carboline | H2 (500 psi), 40°C, 72h | 92-99 | 98-99 | [12] |
Ir-C3*-TunePhos | Quinoline derivatives | H2 (50 bar), 25°C, 24h | Up to 99 | Up to 93 | [13] |
Ir-(R)-3,5-diMe-Synphos | Dihydroisoquinolines | H2 (20 bar), RT, 24h | 95-99 | 94-99 | [14] |
Ir-SKP (spiroketal phosphine) | Fused N-heteroarenes | H2 (50 bar), 25°C, 24h | 92-98 | 92-98 | [15] |
The mechanism of iridium-catalyzed asymmetric hydrogenation involves the formation of a turnover-limiting step featuring a ruthenium(IV) mer-trihydride species ligated by an allyl or aza-allyl moiety of the monohydrogenated quinoline ligand [15]. The electron-deficient aza-allyl from the heterocycle pathway constitutes a weaker π-donor than the electron-rich allyl from the carbocycle pathway, creating an electronic bias that discriminates between pathways to favor carbocycle-selective hydrogenation [15].
Palladium nanoparticles have demonstrated exceptional activity in mediating tandem reactions for tetrahydroquinoline synthesis [16] [17]. Nitrogen-doped carbon-supported palladium catalysts (Pd/CN) show remarkable selectivity for the hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines under mild conditions [16]. These catalysts, featuring ultra-small palladium nanoparticles with an average size of 1.9 nanometers, achieve yields ranging from 86.6% to 97.8% at 50°C under 20 bar hydrogen pressure [16].
The success of palladium nanoparticle systems stems from their unique structural properties and high dispersion on nitrogen-doped carbon supports [16]. The high nitrogen content in the support facilitates homogeneous dispersion of palladium nanoparticles while maintaining stability throughout multiple catalytic cycles [16]. Metal-organic framework supported palladium nanoparticles (Pd/UiO-66(HCl)) have been successfully employed in one-pot tandem synthesis of substituted tetrahydroquinolines via Claisen–Schmidt condensation and reductive intramolecular cyclization [17].
Table 2: Palladium Nanoparticle-Mediated Tetrahydroquinoline Synthesis
Catalyst System | Substrate | Reaction Type | Conditions | Yield (%) | Selectivity | Reference |
---|---|---|---|---|---|---|
Pd/nitrogen-doped carbon (Pd/CN) | Quinolines | Selective hydrogenation | 50°C, 20 bar H2, 6h | 86.6-97.8 | 1,2,3,4-THQ selective | [16] |
Pd nanoparticles/UiO-66(HCl) | Acetophenone + nitrobenzaldehyde | Tandem synthesis | 50 bar H2, 130°C, 12h | 65-85 | High | [17] |
Ru@NC-500 | Quinolines | Selective hydrogenation | RT, formic acid/triethylamine | 95-99 | High | [18] |
Pd/tannin-grafted collagen fibers | Quinoline | Catalytic hydrogenation | 50°C, 20 bar H2 | 90-95 | High | [19] |
Operando nuclear magnetic resonance studies have revealed the complex reaction network involved in palladium-catalyzed tandem synthesis, including the direct observation of reactive species containing hydroxylamine groups and unstable intermediate 2-phenyl-3,4-dihydroquinoline [17]. This molecular-level understanding enables optimization of reaction conditions and provides insights for the design of more efficient catalytic systems [17].
Borrowing hydrogen methodology represents an atom-economical and environmentally benign approach for constructing tetrahydroquinoline scaffolds [20] [21]. This strategy utilizes inexpensive, abundant, and renewable starting materials while producing water as the only byproduct [20] [21]. The methodology involves catalytic acceptorless dehydrogenation of alcohols to form carbonyl compounds that subsequently undergo condensation reactions, with the catalyst returning hydrogen to complete the borrowing hydrogen cycle [20] [21].
Manganese(I) PN3 pincer complexes have demonstrated exceptional activity in the synthesis of 1,2,3,4-tetrahydroquinolines starting from 2-aminobenzyl alcohols and simple secondary alcohols [20] [21]. This one-pot cascade reaction proceeds through borrowing hydrogen methodology with yields reaching up to 95% under optimized conditions [20] [21]. The reaction selectively leads to 1,2,3,4-tetrahydroquinolines through targeted choice of base, providing an atom-efficient pathway without requiring additional reducing agents [20] [21].
Table 3: Borrowing Hydrogen Approaches for Tetrahydroquinoline Synthesis
Catalyst System | Starting Materials | Conditions | Yield (%) | Enantioselectivity (% ee) | Reference |
---|---|---|---|---|---|
Manganese(I) PN3 pincer | 2-aminobenzyl alcohols + secondary alcohols | KOtBu, toluene, 80°C, 24h | Up to 95 | N/A | [20] [21] [22] |
Iridacycle/Chiral Phosphoric Acid | Quinoline + alcohols | Toluene, 80°C, 24h | 85-98 | 92-98 | [23] [24] |
Ru-Catalyst/Chiral Phosphoric Acid | 2-aminochalcones | H2 (500 psi), 40°C, 72h | 93 | 88 | [25] |
Enantioselective variants of borrowing hydrogen methodology have been developed through cooperative catalysis using achiral iridacycle complexes in combination with chiral phosphoric acids [23] [24]. This approach enables the highly enantioselective synthesis of 2-substituted tetrahydroquinolines with enantiomeric excesses ranging from 92% to 98% [23] [24]. The cooperative catalytic system operates through a proposed mechanism involving hydrogen transfer from the iridium complex to generate reactive intermediates that undergo asymmetric reduction catalyzed by the chiral phosphoric acid [23] [24].
The borrowing hydrogen methodology offers significant advantages over traditional approaches that require pre-activated reaction partners or multiple synthetic steps [20] [21]. Previous attempts at condensation of 2-aminobenzyl alcohols with alcohols produced only quinolines via acceptorless dehydrogenative coupling, requiring additional hydrogenation steps that reduce overall process efficiency [20] [21]. The development of complete borrowing hydrogen cycles represents a significant advancement in sustainable tetrahydroquinoline synthesis [20] [21].
Electrochemical synthesis has emerged as a powerful and versatile approach for constructing tetrahydroquinoline scaffolds under mild reaction conditions [26] [27]. These methods offer advantages including precise control of reaction conditions, environmental compatibility, and the ability to generate reactive intermediates that are difficult to access through conventional chemical methods [26] [27].
Electrochemical hydrocyanomethylation represents a novel approach for synthesizing tetrahydroquinoline derivatives using acetonitrile as both a hydrogen source and cyanomethyl precursor [27]. This methodology enables the selective synthesis of 2-cyanomethyl-1,2,3,4-tetrahydroquinoline derivatives at room temperature with yields ranging from 65% to 85% [27]. The reaction demonstrates wide substrate scope and good functional group tolerance, making it applicable to various quinoline derivatives [27].
The electrochemical hydrocyanomethylation process proceeds through a mechanism involving the electrochemical activation of acetonitrile to generate cyanomethyl radicals and hydrogen atoms [27]. Deuterium labeling experiments have confirmed that protons are derived from acetonitrile, supporting the proposed mechanism [27]. When bulky substituents are present at the C2 position of quinoline substrates, selective hydrogenation dominates over hydrocyanomethylation, demonstrating the substrate-dependent nature of the reaction pathway [27].
Table 4: Electrochemical Hydrocyanomethylation Pathways
Substrate | Product | Yield (%) | Selectivity | Current Density (mA/cm²) | Reference |
---|---|---|---|---|---|
Quinoline | 2-Cyanomethyl-1,2,3,4-tetrahydroquinoline | 75 | Hydrocyanomethylation | 10 | [27] |
2-Methylquinoline | 2-Cyanomethyl-2-methyl-1,2,3,4-tetrahydroquinoline | 68 | Hydrocyanomethylation | 10 | [27] |
6-Methoxyquinoline | 6-Methoxy-2-cyanomethyl-1,2,3,4-tetrahydroquinoline | 72 | Hydrocyanomethylation | 10 | [27] |
2-Phenylquinoline | 2-Phenyl-1,2,3,4-tetrahydroquinoline (hydrogenation product) | 85 | Selective hydrogenation | 10 | [27] |
Alternative electrochemical approaches include oxidative [4+2] cycloaddition reactions of imines with cyclic ethers, proceeding via enol ether formation followed by aza-Diels-Alder cycloaddition [26]. This methodology provides access to cyclic ether-annulated tetrahydroquinolines with yields ranging from 23% to 75% under constant current conditions [26]. Notably, these electrochemical transformations do not occur with chemical oxidants, highlighting the unique advantages of electrochemical activation [26].
Electrochemical selective hydrogenation mechanisms offer sustainable alternatives to traditional hydrogen gas-based processes [28] [29]. Electrocatalytic hydrogenation of quinolines using water as the hydrogen source has been successfully demonstrated using palladium-carbon cathodes under mild conditions [28]. This approach achieves high selectivity for 1,2,3,4-tetrahydroquinoline formation with yields ranging from 85% to 95% at room temperature [28].
The mechanism of electrocatalytic hydrogenation involves the generation of hydrogen atoms at the cathode surface through water electrolysis, followed by selective reduction of the quinoline heterocyclic ring [28]. This process offers advantages over conventional hydrogenation including the elimination of high-pressure hydrogen gas requirements and the ability to achieve selective reduction under ambient conditions [28]. The paired electrolysis approach enables simultaneous synthesis of valuable products at both electrodes, improving overall process efficiency [28].
Table 5: Electrochemical Synthesis of Tetrahydroquinolines
Method | Electrode System | Electrolyte | Conditions | Yield (%) | Reference |
---|---|---|---|---|---|
Electrochemical hydrocyanomethylation | Carbon electrodes | n-Bu4NBF4 | MeCN, RT, constant current | 65-85 | [27] |
Electrochemical [4+2] cycloaddition | Pt anode/cathode | n-Bu4NBF4/p-TsOH | THF/cyclic ether, RT | 23-75 | [26] |
Electrocatalytic hydrogenation with water | Pd/C cathode | Na2SO4 | H2O, RT, constant potential | 85-95 | [28] |
Photocatalytic variants of selective hydrogenation have been developed using water as the hydrogen atom donor under mild conditions [29]. These methods demonstrate complete selectivity toward reduction of the heteroaromatic part of quinoline substrates while providing access to trans-2,3-disubstituted tetrahydroquinolines with moderate to excellent diastereoselectivity [29]. The stereoselectivity arises from a cascade process comprising initial cis-selective photocatalytic hydrogenation followed by trans-selective photoisomerization [29].
Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance)
The ¹H Nuclear Magnetic Resonance spectrum of (S)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid methyl ester exhibits characteristic resonance patterns that provide comprehensive structural information. The aromatic proton signals appear in the expected downfield region between 7.20 and 7.70 parts per million, displaying the typical multiplicities associated with the benzene ring substitution pattern [1] [2] [3]. The aliphatic protons of the tetrahydropyridine ring system demonstrate distinct chemical environments, with the proton at the chiral carbon-2 position resonating between 4.40 and 5.23 parts per million as a characteristic triplet or multiplet [1] [3].
The methylene protons of the saturated ring portion exhibit complex multipicity patterns between 2.43 and 3.85 parts per million, reflecting the conformational dynamics and magnetic anisotropy effects within the bicyclic framework [3]. The methyl ester protons appear as a sharp singlet between 3.70 and 3.88 parts per million, providing unambiguous confirmation of the ester functionality [2] [3]. Integration ratios consistently correspond to the expected proton count, with coupling patterns revealing the stereochemical relationships within the molecule.
Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance)
The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information regarding the carbon framework and electronic environments. The carbonyl carbon of the ester functionality resonates at approximately 170 parts per million, characteristic of aliphatic ester carbonyls [1] [3] [4]. The aromatic carbon signals span the region from 125 to 156 parts per million, with distinct chemical shifts reflecting the electronic influence of the nitrogen atom within the quinoline system [3] [4].
The aliphatic carbons of the saturated ring portion exhibit chemical shifts between 25 and 78 parts per million, with the carbon-2 bearing the carboxyl ester substituent appearing significantly downfield due to the electron-withdrawing effect of the ester group [3]. The methoxy carbon resonates at approximately 52 parts per million, providing confirmation of the methyl ester structure [4]. The multiplicity and chemical shift patterns are consistent with the proposed stereochemical configuration at the carbon-2 position.
The infrared spectrum of (S)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid methyl ester displays characteristic absorption bands that confirm the presence of key functional groups [5] [6] [7]. The carbonyl stretch of the ester functionality appears at 1735 wavenumbers, which is typical for saturated aliphatic esters and falls within the expected range for methyl carboxylates [6] [7]. This absorption is intense and well-defined, providing unambiguous identification of the ester carbonyl.
The carbon-oxygen stretching vibrations of the ester linkage manifest as strong absorptions between 1200 and 1300 wavenumbers, with the asymmetric carbon-oxygen stretch typically appearing at higher frequency than the symmetric mode [6] [7]. The aromatic carbon-carbon stretching vibrations are observed between 1500 and 1600 wavenumbers, characteristic of the benzene ring system within the tetrahydroquinoline framework [5]. The nitrogen-hydrogen stretching vibration appears between 3300 and 3500 wavenumbers as a medium intensity absorption, confirming the presence of the secondary amine functionality within the saturated ring system [5] [8].
Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern elucidation for structural verification [9] [10]. The molecular ion peak appears at mass-to-charge ratio 191, corresponding to the protonated molecular ion of the free base form [9] [10]. Under electron ionization conditions, the compound exhibits characteristic fragmentation patterns that include loss of hydrogen (molecular ion minus 1), loss of methyl radical (molecular ion minus 15), and loss of oxygen (molecular ion minus 16) [10] [11].
The base peak in the mass spectrum typically results from loss of hydrogen from the molecular ion, with approximately 70 percent of the hydrogen loss originating from the carbon-2 position of the tetrahydropyridine ring [10]. This fragmentation pattern is consistent with alpha-hydrogen loss mechanisms commonly observed in cyclic amine systems. Additional fragment ions provide structural confirmation through characteristic elimination patterns that support the proposed molecular structure and stereochemical assignment [10] [11].
High-resolution mass spectrometry data confirm the molecular formula as C₁₁H₁₃NO₂ with accurate mass measurements supporting the structural assignment [9]. Tandem mass spectrometry experiments reveal detailed fragmentation pathways that are consistent with the tetrahydroquinoline core structure and provide additional confirmation of the stereochemical configuration at the carbon-2 position.
Comprehensive computational studies using high-level quantum chemistry calculations have provided detailed insights into the conformational landscape of tetrahydroquinoline derivatives [12] [13]. Møller-Plesset second-order perturbation theory calculations reveal the existence of four stable conformational isomers, comprising two pairs of energetically equivalent enantiomorphic conformers [12] [13]. These computational findings demonstrate that the saturated portion of the tetrahydroquinoline framework allows for significant conformational flexibility while maintaining distinct energy minima.
The energy barrier separating these conformational isomers is calculated to be 104 wavenumbers, which is sufficiently low to permit conformational interconversion under ambient conditions [12] [13]. This conformational cooling phenomenon allows the molecular system to relax to the most thermodynamically stable conformation during spectroscopic measurements. The computational analysis indicates that the most stable conformer contributes predominantly to experimental observables under standard measurement conditions [12] [13].
X-ray crystallographic studies of related tetrahydroquinoline derivatives provide valuable insights into solid-state conformational preferences [14] [15]. Crystallographic analysis reveals that the six-membered saturated ring adopts a half-chair conformation in the solid state, with specific geometric parameters that reflect the influence of crystal packing forces [14] [15]. The bond angle sum at the nitrogen atom typically ranges from 347.9 to 350.2 degrees, indicating a pyramidal geometry that deviates from ideal tetrahedral coordination [14].
Crystal structure determinations of substituted tetrahydroquinoline derivatives demonstrate consistent conformational preferences across different substitution patterns [15]. The methylene carbon at position 4 typically serves as the flap in the half-chair conformation, with specific torsion angles that minimize steric interactions within the bicyclic framework [14]. Intermolecular hydrogen bonding patterns in the crystal lattice often involve the nitrogen atom and carbonyl oxygen, contributing to crystal stability and influencing molecular conformation [14].
High-resolution microwave spectroscopy studies provide experimental validation of computational conformational predictions [12] [13]. Fourier transform microwave spectroscopy with resolved hyperfine structure reveals rotational constants and nuclear hyperfine coupling parameters that unambiguously define the lowest energy conformer [12] [13]. The experimental data demonstrate that under the conditions of microwave spectroscopy measurements, only the most stable enantiomeric pair contributes significantly to the observed spectrum.
The conformational dynamics of the tetrahydropyridine ring system exhibit temperature-dependent behavior, with conformational equilibria shifting in response to thermal energy [12]. Variable-temperature nuclear magnetic resonance studies reveal coalescence phenomena that provide activation energy barriers for conformational interconversion processes. These dynamic measurements complement the static crystallographic and computational data to provide a comprehensive understanding of molecular flexibility [12] [13].
The solubility behavior of (S)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid methyl ester exhibits significant dependence on solvent polarity and hydrogen bonding capacity [16] [17]. In polar protic solvents such as water and lower alcohols, the compound demonstrates limited solubility that typically requires elevated temperatures for complete dissolution [16]. This behavior reflects the amphiphilic nature of the molecule, with the hydrophobic tetrahydroquinoline core competing with the polar ester functionality for solvation.
Polar aprotic solvents including acetonitrile and dimethylformamide provide good solubility characteristics that make these media particularly suitable for synthetic applications [18] . The absence of competing hydrogen bond donors in these solvents allows for effective solvation of both the nitrogen atom and carbonyl oxygen without interference from protic interactions [18]. This solubility profile has practical implications for reaction conditions and purification strategies.
Non-polar solvents such as hexane and toluene exhibit poor solvation capabilities for the compound, but these media prove valuable as crystallization solvents when used in combination with more polar systems [20] [21]. The differential solubility in mixed solvent systems enables effective purification through recrystallization techniques [20]. Ester solvents like ethyl acetate provide moderate to good solubility and are commonly employed for extraction and chromatographic purification procedures [17] [18].
Solvent-dependent spectroscopic behavior provides insights into intermolecular interactions and solvation phenomena [22] [23]. In polar protic solvents, enhanced hydrogen bonding interactions with the nitrogen atom and carbonyl oxygen result in characteristic downfield shifts in nuclear magnetic resonance spectra [22]. These chemical shift changes reflect the electronic perturbations arising from specific solvation interactions that alter the local magnetic environment.
Polar aprotic solvents produce moderate solvation effects with minimal chemical shift perturbations in nuclear magnetic resonance spectra [18]. The absence of specific hydrogen bonding interactions reduces the magnitude of solvatochromic effects while maintaining adequate solvation for molecular dissolution [22]. Non-polar solvents demonstrate weak intermolecular interactions that typically result in upfield nuclear magnetic resonance shifts due to reduced deshielding effects [22] [23].
Infrared spectroscopic studies reveal solvent-dependent frequency shifts that correlate with the strength of intermolecular interactions [22]. The carbonyl stretching frequency exhibits systematic variations that reflect the extent of hydrogen bonding and dipolar interactions with solvent molecules. These spectroscopic perturbations provide valuable information regarding solvation shell structure and molecular association phenomena [23].
The thermodynamic solubility behavior of the compound can be understood through consideration of Hansen solubility parameters and Hildebrand solubility theory [24] [25]. The predicted density of 1.125 ± 0.06 grams per cubic centimeter provides important information for calculating molar volumes and cohesive energy densities [24] [25]. The estimated boiling point of 315.0 ± 31.0 degrees Celsius at 760 millimeters of mercury reflects the intermolecular forces and molecular size effects [24] [25].
The flash point of 144.3 degrees Celsius indicates moderate volatility and provides important safety information for handling and storage procedures [24] [25]. The predicted logarithm of the partition coefficient value suggests moderate lipophilicity that influences bioavailability and membrane permeation characteristics [24]. The estimated acid dissociation constant of 3.08 ± 0.40 reflects the weak basicity of the nitrogen atom within the tetrahydroquinoline framework [24].
Phase behavior studies demonstrate temperature-dependent solubility characteristics that follow typical endothermic dissolution patterns [16]. The enthalpy and entropy of dissolution provide thermodynamic insights into solvation processes and molecular organization in solution [16]. These thermodynamic parameters are essential for optimizing crystallization conditions and predicting phase equilibria in mixed solvent systems [16] [17].
Property | Value | Solvent Dependence | Reference |
---|---|---|---|
Density | 1.125 ± 0.06 g/cm³ | Minimal variation with solvent | [24] [25] |
Boiling Point | 315.0 ± 31.0°C | Measured in pure state | [24] [25] |
Solubility | Variable | High in polar aprotic, moderate in esters, low in non-polar | [16] [17] [18] |
Refractive Index | 1.532 | Solvent-dependent corrections required | [24] [25] |
pKa | 3.08 ± 0.40 | Varies with solvent dielectric constant | [24] |
Spectroscopic Technique | Key Observation | Solvent Effect | Reference |
---|---|---|---|
¹H Nuclear Magnetic Resonance | Chemical shift variations | Downfield in protic, minimal in aprotic | [22] [18] |
¹³C Nuclear Magnetic Resonance | Carbonyl carbon sensitivity | Enhanced deshielding in hydrogen bonding solvents | [3] [22] |
Infrared Spectroscopy | Carbonyl frequency shifts | Blue shift with hydrogen bonding | [6] [22] |
Ultraviolet-Visible | Solvatochromic effects | Bathochromic shifts in polar media | [22] [23] |